molecular formula C5H14NO+ B1203964 Choline C-11 CAS No. 94793-58-5

Choline C-11

Katalognummer: B1203964
CAS-Nummer: 94793-58-5
Molekulargewicht: 103.17 g/mol
InChI-Schlüssel: OEYIOHPDSNJKLS-BJUDXGSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Choline C-11 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a radiolabeled form of choline, a vital nutrient involved in various biological processes. This compound is particularly significant in medical imaging for detecting and monitoring cancer, especially prostate cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Choline C-11 involves the production of the radioactive isotope carbon-11, which is typically generated in a cyclotron. The carbon-11 is then incorporated into choline through a series of chemical reactions. One common method involves the reaction of carbon-11 labeled methyl iodide with dimethylaminoethanol under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the safety and efficacy of the radiopharmaceutical. The process involves the use of automated synthesis modules that handle the radioactive materials in a sterile environment. The final product is purified and tested for radiochemical purity before being used in clinical settings .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cholin C-11 durchläuft verschiedene chemische Reaktionen, einschließlich Phosphorylierung, Oxidation und Einbau in Phospholipide. Die Hauptreaktion ist die Phosphorylierung von Cholin durch Cholin-Kinase, was zur Bildung von Phosphorylcholin führt .

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Detection of Prostate Cancer Recurrence

Choline C-11 is predominantly used for imaging in patients with suspected recurrence of prostate cancer, especially when conventional imaging methods yield inconclusive results. A study highlighted that this compound PET imaging successfully identified recurrent disease in patients with rising prostate-specific antigen (PSA) levels post-treatment. In a cohort where patients had negative conventional imaging, this compound PET scans were positive in approximately 88% of cases .

Assessing Treatment Response

The compound is also valuable for monitoring treatment efficacy in patients undergoing androgen deprivation therapy. By comparing pre- and post-treatment images, clinicians can assess tumor response through changes in choline uptake .

Case Study 1: Mapping Prostate Cancer Relapse

Researchers at the Mayo Clinic utilized this compound PET imaging combined with multiparametric MRI to map patterns of prostate cancer recurrence after radical prostatectomy. This study revealed diverse anatomical sites of recurrence, providing critical insights for optimizing follow-up treatment strategies .

Case Study 2: Histological Correlation

In a study assessing the correlation between this compound uptake and histological findings, researchers found that higher Gleason scores (≥4 + 3) were associated with significantly increased tumor-to-background ratios in PET scans. This suggests that this compound can effectively differentiate between aggressive and less aggressive tumor types based on metabolic activity .

Radiation Dosimetry

The following table summarizes the estimated radiation absorbed doses from intravenous injection of this compound:

Organ/TissueMean Absorbed Dose Per Unit Administered Activity (μGy/MBq)
Adrenals3.59
Bone - Osteogenic Cells4.81
Brain1.16
Kidneys20.62
Liver20.11
Total Body2.97
Effective Dose4.35

This data illustrates the safety profile of this compound concerning radiation exposure during diagnostic imaging procedures .

Clinical Efficacy

The following table presents findings from studies evaluating the efficacy of this compound PET/CT in detecting recurrent prostate cancer:

StudyTotal PatientsTrue PositiveFalse PositiveTrue NegativeFalse Negative
Study One13112ND*ND*
Study Two1587ND*ND*
Study Three36231102
Study Four3425540

*ND = Not Determined

These results indicate a high sensitivity for detecting recurrent disease, particularly in patients with elevated PSA levels .

Wirkmechanismus

Choline C-11 is often compared with other radiolabeled choline derivatives, such as fluorine-18 labeled choline. While both compounds are used in PET imaging, this compound has a shorter half-life, which can be advantageous in certain clinical settings. Additionally, this compound provides better imaging contrast in specific types of cancer, such as prostate cancer .

Vergleich Mit ähnlichen Verbindungen

Cholin C-11 wird oft mit anderen radiomarkierten Cholin-Derivaten wie Fluor-18-markiertem Cholin verglichen. Während beide Verbindungen in der PET-Bildgebung eingesetzt werden, hat Cholin C-11 eine kürzere Halbwertszeit, was in bestimmten klinischen Situationen von Vorteil sein kann. Darüber hinaus bietet Cholin C-11 einen besseren Bildkontrast bei bestimmten Krebsarten wie Prostatakrebs .

Ähnliche Verbindungen:

Die einzigartigen Eigenschaften von Cholin C-11, wie seine schnelle Aufnahme und Einbindung in Zellmembranen, machen es zu einem wertvollen Werkzeug in der medizinischen Bildgebung und Forschung.

Biologische Aktivität

Choline C-11, a radiolabeled analog of choline, is primarily utilized as an imaging agent in positron emission tomography (PET) for detecting malignancies, particularly in prostate cancer and hepatocellular carcinoma (HCC). This compound plays a crucial role in cellular processes due to its involvement in phospholipid biosynthesis, which is essential for cell membrane integrity and function.

This compound serves as a precursor for the synthesis of phosphatidylcholine, a critical component of cell membranes. The uptake of choline into cells is facilitated by high-affinity sodium-dependent choline transporters, which are often overexpressed in malignant tissues. Once inside the cell, choline undergoes phosphorylation by choline kinase, leading to the formation of phosphocholine and subsequent incorporation into phospholipids. This process is particularly active in rapidly dividing cells, such as tumor cells, making this compound a useful marker for cancer detection .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Following intravenous administration, it demonstrates rapid distribution to organs such as the pancreas, liver, kidneys, spleen, and colon. In patients with prostate cancer or brain disorders, studies have shown that approximately 82% of the detectable radioactivity corresponds to its major metabolite, 11C-betain, within 25 minutes post-injection . The urinary excretion of this compound remains low (<2% of injected radioactivity) within 1.5 hours after administration .

Prostate Cancer Detection

This compound PET/CT has been shown to have superior sensitivity compared to traditional imaging methods for detecting bone metastasis in prostate cancer patients. A study reported sensitivity rates of 90.9% for this compound PET/CT versus 81.8% for bone scintigraphy . Furthermore, its ability to detect recurrent prostate cancer not visible on conventional imaging has made it an important tool in clinical practice.

Hepatocellular Carcinoma (HCC)

In HCC detection, this compound PET/CT exhibited an overall sensitivity of 78%, slightly outperforming F-18 FDG PET/CT at 67% . Notably, the detection rate for well-differentiated tumors was higher with this compound (83%) compared to F-18 FDG (100% for non-well differentiated tumors) . This highlights the potential utility of this compound in specific tumor types where traditional imaging may fall short.

Research Findings

Recent studies have explored the correlation between choline kinase alpha (CKα) expression and this compound accumulation in breast cancer. A significant association was found between high CKα expression levels and increased uptake of this compound, suggesting its potential as a prognostic marker . The study indicated that higher levels of CKα corresponded with poorer survival outcomes, underscoring the biological significance of choline metabolism in tumor progression.

Data Summary Table

Study Cancer Type Detection Method Sensitivity (%) Key Findings
Prostate CancerThis compound PET/CT90.9Superior to bone scintigraphy
Hepatocellular CarcinomaThis compound vs F-18 FDG PET/CT78 (C-11), 67 (F-18)Better detection in well-differentiated tumors
Breast CancerThis compound PET/CTNot specifiedCorrelation with CKα expression and survival

Eigenschaften

CAS-Nummer

94793-58-5

Molekularformel

C5H14NO+

Molekulargewicht

103.17 g/mol

IUPAC-Name

2-hydroxyethyl-dimethyl-(111C)methylazanium

InChI

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1-1

InChI-Schlüssel

OEYIOHPDSNJKLS-BJUDXGSMSA-N

SMILES

C[N+](C)(C)CCO

Isomerische SMILES

C[N+](C)([11CH3])CCO

Kanonische SMILES

C[N+](C)(C)CCO

Key on ui other cas no.

94793-58-5

Löslichkeit

Soluble

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Choline C-11
Reactant of Route 2
Choline C-11
Reactant of Route 3
Reactant of Route 3
Choline C-11
Reactant of Route 4
Reactant of Route 4
Choline C-11
Reactant of Route 5
Reactant of Route 5
Choline C-11
Reactant of Route 6
Reactant of Route 6
Choline C-11

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.